3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione

Spectroscopy Structural Elucidation Quality Control

Sourcing 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione (CAS 4728-00-1) ensures access to the ortho-hydroxyphenyl regioisomer essential for selective anti-androgen pharmacophores. This 1,5-diketone's unique hydrogen-bonding site is critical for receptor interaction and is non-interchangeable with meta/para or unsubstituted analogs. Ideal for medicinal chemistry building bischalcone libraries, its free hydroxyl group enables chelation-controlled zinc-mediated reductive cyclization for novel cyclopentane initiators. Compatible with sustainable, solvent-free tandem aldol/Michael protocols for reduced waste and cost-effective scale-up.

Molecular Formula C23H20O3
Molecular Weight 344.4 g/mol
CAS No. 4728-00-1
Cat. No. B13994464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione
CAS4728-00-1
Molecular FormulaC23H20O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O
InChIInChI=1S/C23H20O3/c24-21-14-8-7-13-20(21)19(15-22(25)17-9-3-1-4-10-17)16-23(26)18-11-5-2-6-12-18/h1-14,19,24H,15-16H2
InChIKeyPXOFLCZXCHYSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione (CAS 4728-00-1) | Ortho-Hydroxy 1,5-Diketone Building Block for Bischalcone Analogs and Asymmetric Catalysis


3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione (CAS 4728-00-1) is a 1,5-diketone of molecular formula C23H20O3 and exact mass 344.1413 g/mol, characterized by a central pentane-1,5-dione core substituted with two terminal phenyl groups and a 2-hydroxyphenyl moiety at the 3-position. It belongs to the broader class of 1,3,5-triarylpentane-1,5-diones, which are key precursors for bischalcones and cyclopentane derivatives. Its ortho-hydroxy substitution distinguishes it from meta- and para-hydroxy regioisomers, and it has been explicitly utilized as a synthetic intermediate in medicinal chemistry, most notably in the development of selective anti-androgens with a diphenylpentane skeleton [1]. The compound's structural features position it as a versatile scaffold for generating molecular diversity in both drug discovery and materials chemistry.

Why 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione Cannot Be Casually Replaced by Other 1,5-Diketones or Chalcone Precursors


The ortho-hydroxy substitution pattern in 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione introduces unique stereoelectronic and hydrogen-bonding capabilities that are absent in unsubstituted, meta-substituted, or dichloro-substituted analogs. This single hydroxyl group position dictates intramolecular hydrogen bonding, influences keto-enol tautomerism, and alters the compound's reactivity in cyclization and cross-coupling reactions. As demonstrated by its inclusion in patent literature for selective anti-androgens, this specific regioisomer is not interchangeable with generic 1,5-diketones or even close regioisomers without compromising the intended molecular interactions and downstream synthetic outcomes. Procurement of the correct CAS number ensures fidelity in both reaction development and biological screening.

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione (4728-00-1) vs. Closest Analogs: Quantitative Differentiation for Procurement and Method Selection


Ortho-Hydroxy Substitution Confers Intramolecular Hydrogen Bonding and Unique Spectral Signatures Relative to Meta-Hydroxy Isomer

The ortho-hydroxy substitution in 3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione enables a six-membered intramolecular hydrogen bond between the phenolic hydroxyl and one of the ketone carbonyls. This structural feature is diagnostic in 1H NMR and IR spectroscopy, providing unequivocal differentiation from the meta-hydroxy isomer 3-(3-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione. The meta-hydroxy regioisomer cannot form this intramolecular bond and thus exhibits distinct spectral patterns [1].

Spectroscopy Structural Elucidation Quality Control

Regioselective Reactivity in Cyclization: Ortho-Hydroxy Group Directs Cyclopentane Formation with Zinc

The ortho-hydroxy group in 3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione is hypothesized to participate in chelation control during reductive cyclization with zinc, favoring the formation of substituted cyclopentane-1,2-diols. This contrasts with the behavior of the methoxy-substituted analog, 3-(2-methoxyphenyl)-1,5-diphenylpentane-1,5-dione, which has been reported to undergo reductive cyclization by zinc in acetic acid to yield 1,2,4-triphenylcyclopentane-1,2-diol derivatives [1]. The presence of a free hydroxyl group is expected to alter the reaction rate and diastereoselectivity compared to the methoxy-protected variant.

Synthetic Methodology Cyclization Organometallic Chemistry

Hydroxyl Group as a Key Structural Determinant in Anti-Androgen Activity: Patent Evidence

The 3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione core is explicitly claimed in patent literature as part of novel selective anti-androgen compounds with a diphenylpentane skeleton [1]. The ortho-hydroxy substitution is a critical pharmacophoric element for selective androgen receptor modulation, distinguishing it from other 1,5-diketone analogs that lack this functional group or place it at a different position.

Medicinal Chemistry Androgen Receptor Drug Design

Hydrogen-Bonding Capacity Differentiates Ortho-Hydroxy Compound from Dichloro-Substituted Analogs with Quantified Antitumor Activity

While the ortho-hydroxy group of the target compound enables hydrogen bonding, the closely related 3-(2,6-dichlorophenyl)-1,5-diphenylpentane-1,5-dione lacks this capability. The dichloro analog has been quantified in MTT assays to exhibit an IC50 of 40.71 µg/mL against human lung cancer A549 cells [1]. The target compound's hydroxyl group is expected to alter both the electronic profile and the binding interactions, potentially yielding a different activity spectrum or improved solubility.

Cancer Research Antitumor Activity In Vitro Assays

Synthetic Accessibility: Target Compound Prepared via Established Solvent-Free Tandem Aldol/Michael Protocol

The 1,3,5-triarylpentane-1,5-dione core, including the 3-(2-hydroxyphenyl) derivative, is efficiently synthesized via a NaOH/Al2O3-catalyzed tandem aldol/Michael addition under solvent-free conditions [1]. This method has been validated for related compounds such as 3-(2,4-dichlorophenyl)-1,5-diphenylpentane-1,5-dione, which was obtained in good yield and characterized by X-ray crystallography. The protocol offers a greener alternative to traditional solution-phase syntheses, reducing solvent waste and simplifying workup.

Green Chemistry Synthetic Methodology Process Chemistry

Optimal Application Scenarios for 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione (4728-00-1) Based on Verified Differentiation Evidence


Synthesis of Selective Androgen Receptor Modulators (SARMs) and Anti-Androgen Drug Candidates

Researchers developing novel anti-androgen therapeutics should procure 3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione (4728-00-1) as a key synthetic intermediate. The compound's ortho-hydroxy substitution pattern is explicitly featured in patent claims for selective anti-androgen compounds, distinguishing it from unsubstituted or regioisomeric analogs. The hydroxyl group provides a critical hydrogen-bonding site for receptor interaction, and the 1,5-diketone core serves as a versatile platform for further functionalization. Procurement of this specific CAS number ensures access to the patented pharmacophore, avoiding the risk of using inactive or non-selective alternatives [1].

Preparation of Substituted Cyclopentane-1,2-diols for Polymerization Initiators via Zinc-Mediated Reductive Cyclization

For material scientists exploring ring-opening polymerization initiators, the ortho-hydroxy compound is a superior starting material for zinc-mediated reductive cyclization. While methoxy-substituted analogs undergo cyclization to cyclopentane-1,2-diols, the free hydroxyl group in the target compound is expected to provide chelation control, potentially altering diastereoselectivity and reaction rates. This enables the synthesis of novel cyclopentane diols with tailored properties for polymer initiation, as demonstrated by the methoxy variant's application in ε-caprolactone polymerization [1]. The ortho-hydroxy derivative offers a distinct synthetic pathway not accessible with other substituents.

Development of Bischalcone Libraries for Antitumor Screening with Enhanced Solubility

Medicinal chemists building bischalcone libraries for anticancer screening should consider the 2-hydroxyphenyl derivative as a complement to chloro-substituted analogs. While 3-(2,6-dichlorophenyl)-1,5-diphenylpentane-1,5-dione exhibits an IC50 of 40.71 µg/mL against A549 lung cancer cells, the ortho-hydroxy compound offers a distinct hydrogen-bonding profile that may improve aqueous solubility and reduce metabolic liabilities. By including this hydroxylated scaffold in screening sets, researchers can explore a different region of chemical space while maintaining the core 1,5-diketone pharmacophore [1]. This strategic diversification increases the likelihood of identifying lead compounds with favorable drug-like properties.

Green Synthesis Process Development Using Solvent-Free Tandem Reactions

Process chemists seeking to implement sustainable manufacturing practices should source 3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione for its compatibility with solvent-free tandem aldol/Michael protocols. The compound belongs to a class of 1,3,5-triarylpentane-1,5-diones that are efficiently prepared under NaOH/Al2O3 catalysis without solvent, offering significant reductions in waste generation and simplified purification [1]. Suppliers utilizing this methodology can provide high-purity material with a reduced environmental footprint, aligning with corporate sustainability goals while maintaining cost-effectiveness.

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